
3,5-Dimethylbenzyl 2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethylbenzyl 2H-chromene-3-carboxylate is an organic compound that belongs to the class of chromenes, which are oxygen-containing heterocycles This compound is characterized by a chromene core structure with a carboxylate group at the third position and a 3,5-dimethylbenzyl group attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylbenzyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 3,5-dimethylbenzyl salicylate with an appropriate aldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the chromene ring.
Industrial Production Methods
For industrial-scale production, the synthesis might involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts such as Lewis acids or transition metal complexes might be employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
3,5-Dimethylbenzyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene or tetrahydrochromene derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or chromene ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydrochromene derivatives.
科学研究应用
3,5-Dimethylbenzyl 2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific properties, such as UV absorbers or fluorescent dyes.
相似化合物的比较
Similar Compounds
2H-chromene-3-carboxylate derivatives: These compounds share the chromene core structure but differ in the substituents attached to the carboxylate group.
Benzyl chromenes: These compounds have a benzyl group attached to the chromene ring but may vary in the position and type of substituents.
Uniqueness
3,5-Dimethylbenzyl 2H-chromene-3-carboxylate is unique due to the presence of the 3,5-dimethylbenzyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its stability, solubility, and interaction with biological targets compared to other chromene derivatives.
属性
分子式 |
C19H18O3 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC 名称 |
(3,5-dimethylphenyl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H18O3/c1-13-7-14(2)9-15(8-13)11-22-19(20)17-10-16-5-3-4-6-18(16)21-12-17/h3-10H,11-12H2,1-2H3 |
InChI 键 |
QDASLMHPBRAVDS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)COC(=O)C2=CC3=CC=CC=C3OC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


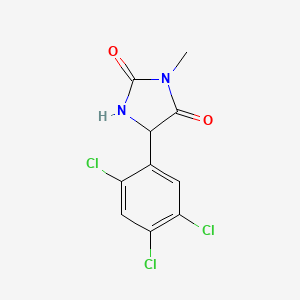

![Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12933741.png)
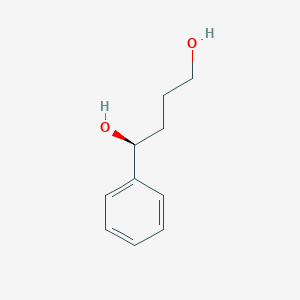
![(6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12933753.png)
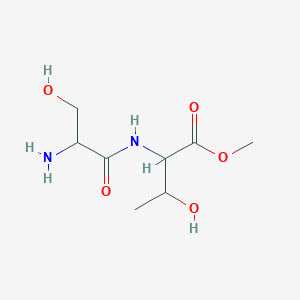
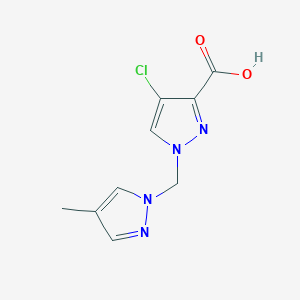

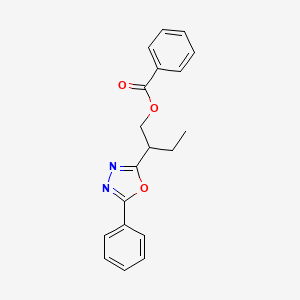
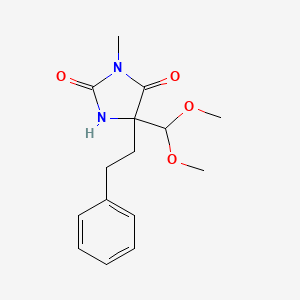
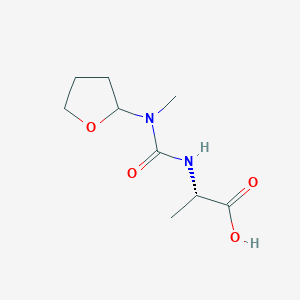

![6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12933809.png)

